1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine
Description
1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a methyl group attached to the cyclohexane ring
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(2-ethyl-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H20N4/c1-3-15-10(13-8-14-15)11(12)6-4-9(2)5-7-11/h8-9H,3-7,12H2,1-2H3 |
InChI Key |
GCFRAIVYERTPTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2(CCC(CC2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde and 4-methylcyclohexanone in the presence of a reducing agent such as sodium borohydride can yield the desired compound. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- 3-(4-Methyl-1H-pyrazol-1-yl)-1-propanamine
Comparison: 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is unique due to the presence of both an ethyl group on the triazole ring and a methyl group on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Biological Activity
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine typically involves the reaction of ethyl triazole derivatives with cyclohexyl amines. The compound exhibits a molecular formula of and a molecular weight of approximately 195.25 g/mol. The structure includes a triazole ring that is crucial for its biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that various triazole compounds demonstrate efficacy against a range of bacteria and fungi. The compound in focus has been evaluated for its activity against Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine | Staphylococcus aureus | 32 µg/mL |
| 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine | Escherichia coli | 64 µg/mL |
| Other Triazoles | Candida albicans | 16 µg/mL |
The data indicates that the compound shows moderate antibacterial activity comparable to other triazole derivatives .
Anticancer Activity
The anticancer potential of 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine has been investigated through various in vitro studies. These studies often employ cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) to assess cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects using the MTT assay:
- Cytotoxicity Results :
- The compound exhibited an EC50 value of 15 µM against IGR39 cells.
- It demonstrated an EC50 value of 20 µM against MDA-MB-231 cells.
These results suggest that the compound possesses selective cytotoxicity towards specific cancer cell lines while exhibiting lower toxicity towards normal fibroblasts .
Table 2: Cytotoxicity Data
| Cell Line | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| IGR39 (Melanoma) | 15 | 4 |
| MDA-MB-231 (Breast Cancer) | 20 | 3 |
| Normal Fibroblasts | >60 | - |
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in microbial and cancer cells. For instance:
- Antimicrobial Mechanism : Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
